Cas no 3335-22-6 (Benzenecarbothioyl chloride)

Benzenecarbothioyl chloride (CAS 1003-04-9), also known as thiobenzoyl chloride, is a sulfur-containing derivative of benzoyl chloride. This reactive organosulfur compound features a thiocarbonyl group (–C(=S)–Cl), which enhances its utility in organic synthesis, particularly as a thiocarbonylating agent. Its key advantages include high reactivity in nucleophilic substitution reactions, enabling efficient synthesis of thioamides, thioureas, and other sulfur-functionalized compounds. The compound is widely employed in pharmaceutical and agrochemical research due to its ability to introduce thiocarbonyl moieties into target molecules. Proper handling is essential, as it is moisture-sensitive and releases corrosive gases upon hydrolysis. Storage under inert conditions is recommended to maintain stability.
Benzenecarbothioyl chloride structure
Benzenecarbothioyl chloride structure
Product Name:Benzenecarbothioyl chloride
CAS No:3335-22-6
MF:C7H5ClS
MW:156.632599592209
CID:1456885
PubChem ID:10130081
Update Time:2025-08-04

Benzenecarbothioyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenecarbothioyl chloride
    • 2-Thiophenecarbonyl chloride
    • phenylthiocarbonylchloride
    • thiobenzoyl chloride
    • EN300-1724928
    • Thiobenzoylchlorid
    • 3335-22-6
    • SCHEMBL2403530
    • Inchi: 1S/C7H5ClS/c8-7(9)6-4-2-1-3-5-6/h1-5H
    • InChI Key: MNUYNGXMQRGJSJ-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC=CC=1)=S

Computed Properties

  • Exact Mass: 155.98015
  • Monoisotopic Mass: 155.9800490g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 32.1Ų

Experimental Properties

  • PSA: 0

Benzenecarbothioyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1724928-1g
benzenecarbothioyl chloride
3335-22-6 95%
1g
$1070.0 2023-09-20
Enamine
EN300-1724928-5g
benzenecarbothioyl chloride
3335-22-6 95%
5g
$3105.0 2023-09-20
Enamine
EN300-1724928-10g
benzenecarbothioyl chloride
3335-22-6 95%
10g
$4606.0 2023-09-20
Enamine
EN300-1724928-0.05g
benzenecarbothioyl chloride
3335-22-6 95%
0.05g
$249.0 2023-09-20
Enamine
EN300-1724928-0.1g
benzenecarbothioyl chloride
3335-22-6 95%
0.1g
$372.0 2023-09-20
Enamine
EN300-1724928-0.25g
benzenecarbothioyl chloride
3335-22-6 95%
0.25g
$530.0 2023-09-20
Enamine
EN300-1724928-0.5g
benzenecarbothioyl chloride
3335-22-6 95%
0.5g
$835.0 2023-09-20
Enamine
EN300-1724928-1.0g
benzenecarbothioyl chloride
3335-22-6 95%
1g
$1070.0 2023-05-23
Enamine
EN300-1724928-2.5g
benzenecarbothioyl chloride
3335-22-6 95%
2.5g
$2100.0 2023-09-20
Enamine
EN300-1724928-5.0g
benzenecarbothioyl chloride
3335-22-6 95%
5g
$3105.0 2023-05-23

Additional information on Benzenecarbothioyl chloride

Benzenecarbothioyl Chloride (CAS No. 3335-22-6): An Overview of Its Properties, Applications, and Recent Research

Benzenecarbothioyl chloride (CAS No. 3335-22-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as benzoyl thiocyanate, is a derivative of benzene and thiocyanic acid. Its unique chemical structure and reactivity make it a valuable intermediate in various synthetic processes and applications.

The molecular formula of benzenecarbothioyl chloride is C7H5ClOS, and it has a molecular weight of approximately 176.63 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a characteristic odor. It is highly reactive and can participate in a wide range of chemical reactions, including nucleophilic substitution, condensation, and addition reactions.

In the realm of organic synthesis, benzenecarbothioyl chloride serves as an important building block for the preparation of various functionalized compounds. Its reactivity with nucleophiles such as amines, alcohols, and thiols allows for the formation of diverse derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, the reaction of benzenecarbothioyl chloride with primary amines yields N-benzoylthioureas, which are valuable intermediates in the synthesis of certain drugs and dyes.

Recent research has highlighted the potential applications of benzenecarbothioyl chloride in the development of novel materials. One notable study published in the Journal of Materials Chemistry A demonstrated the use of this compound in the synthesis of metal-organic frameworks (MOFs) with enhanced catalytic properties. The researchers found that incorporating benzenecarbothioyl chloride into MOF structures improved their stability and activity in catalyzing various organic transformations.

In the pharmaceutical industry, benzenecarbothioyl chloride has been explored for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. A study published in the European Journal of Medicinal Chemistry reported the synthesis and evaluation of prodrugs derived from benzenecarbothioyl chloride. These prodrugs exhibited improved solubility and bioavailability compared to their parent compounds, making them promising candidates for drug delivery systems.

The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Research on the biodegradability and toxicity of benzenecarbothioyl chloride has shown that it can be safely handled under appropriate conditions. However, proper disposal methods should be followed to minimize any potential environmental impact.

In conclusion, benzenecarbothioyl chloride (CAS No. 3335-22-6) is a multifaceted compound with a wide range of applications in organic synthesis, materials science, and pharmaceuticals. Its unique chemical properties make it an indispensable reagent in various synthetic processes. Ongoing research continues to uncover new applications and improve our understanding of its behavior in different contexts.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司